1-(3-Amino-4-nitrophenyl)-piperidin-3-ol
Description
1-(3-Amino-4-nitrophenyl)-piperidin-3-ol is a synthetic organic compound featuring a piperidin-3-ol core substituted with a 3-amino-4-nitrophenyl group. The hydroxyl group at the 3-position of the piperidine ring and the electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring contribute to its unique physicochemical properties.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(3-amino-4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H15N3O3/c12-10-6-8(3-4-11(10)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7,12H2 |
InChI Key |
INKMWMCBCMAFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Varied Substituents
RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)
- Key Differences: The 4-octylphenethyl substituent replaces the 3-amino-4-nitrophenyl group.
- Activity : Exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, highlighting the importance of lipophilic substituents in kinase inhibition .
- Structural Insight: The bulky octylphenethyl group enhances membrane permeability, whereas the target compound’s nitro and amino groups may favor polar interactions.
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Key Differences: Contains a chloroquinoline moiety and piperidin-4-yl linkage instead of a nitroaromatic group.
- Activity : Binds to the SARS-CoV-2 spike protein with augmented safety compared to hydroxychloroquine (HCQ), suggesting heterocyclic substituents improve viral targeting .
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol
Impact of Hydroxyl Position in Piperidine
Substituent Electronic and Steric Effects
- 3-Amino vs. 4-Amino on Phenyl: The target’s 3-amino-4-nitro configuration creates a meta-para electronic asymmetry, while analogs like 1-[1-(4-aminophenyl)ethyl]piperidin-3-ol (para-amino) exhibit distinct resonance and dipole interactions .
- Nitro Group : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes or influence metabolic stability compared to methoxy or alkyl substituents (e.g., 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride) .
Stereochemical Considerations
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Selectivity in Kinase Inhibition : Small structural changes (e.g., hydroxyl position, substituent bulk) drastically alter kinase selectivity, as seen in RB-005 vs. RB-019 .
- Antiviral Potential: Chloroquinoline-piperidine hybrids show promise for SARS-CoV-2 targeting, suggesting the nitroaromatic group in the target compound could be optimized for similar applications .
- Synthetic Challenges : Piperidin-3-ol derivatives can form impurities during synthesis (e.g., via borohydride reduction), necessitating rigorous purification .
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